molecular formula C69H90O6 B14874550 15,35,55,75,95,115-Hexa-tert-butyl-32,72,112-trimethoxy-1,3,5,7,9,11(1,3)-hexabenzenacyclododecaphane-12,52,92-triol

15,35,55,75,95,115-Hexa-tert-butyl-32,72,112-trimethoxy-1,3,5,7,9,11(1,3)-hexabenzenacyclododecaphane-12,52,92-triol

Cat. No.: B14874550
M. Wt: 1015.4 g/mol
InChI Key: KBGNXEMBCSHZQT-UHFFFAOYSA-N
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Description

5,11,17,23,29,35-hexa-tert-butyl-38,40,42-trimethoxyheptacyclo[31311?,?1?,??1??,??1??,??1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,39,41-triol is a highly complex organic compound characterized by its multiple tert-butyl and methoxy groups attached to a large polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11,17,23,29,35-hexa-tert-butyl-38,40,42-trimethoxyheptacyclo[31.3.1.1?,?.1?,??.1??,??.1??,??.1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,39,41-triol typically involves multi-step organic synthesis techniques. The process begins with the construction of the polycyclic core, followed by the introduction of tert-butyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include tert-butyl chloride, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds is often limited due to the intricate and labor-intensive synthesis processes. advancements in organic synthesis and automation may enable scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The polycyclic framework can be reduced under specific conditions to alter its electronic properties.

    Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of the polycyclic framework may result in partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system to study the reactivity and stability of large polycyclic frameworks. It can also serve as a precursor for synthesizing other complex organic molecules.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, the unique structural features of this compound may be investigated for their potential therapeutic applications, such as in drug design and development.

Industry

In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The polycyclic framework and functional groups play a crucial role in determining these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexa-tert-butyl-hexa-methoxy-cyclohexane: Similar in having multiple tert-butyl and methoxy groups but with a simpler cyclic structure.

    Polycyclic aromatic hydrocarbons (PAHs): Share the polycyclic framework but lack the specific functional groups present in the target compound.

Uniqueness

The uniqueness of 5,11,17,23,29,35-hexa-tert-butyl-38,40,42-trimethoxyheptacyclo[31311?,?1?,??1??,??1??,??1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,39,41-triol lies in its highly complex structure, which combines a large polycyclic framework with multiple tert-butyl and methoxy groups

Properties

IUPAC Name

5,11,17,23,29,35-hexatert-butyl-38,40,42-trimethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,39,41-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H90O6/c1-64(2,3)52-28-40-22-46-34-55(67(10,11)12)36-48(61(46)73-19)24-42-30-53(65(4,5)6)32-44(59(42)71)26-50-38-57(69(16,17)18)39-51(63(50)75-21)27-45-33-54(66(7,8)9)31-43(60(45)72)25-49-37-56(68(13,14)15)35-47(62(49)74-20)23-41(29-52)58(40)70/h28-39,70-72H,22-27H2,1-21H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGNXEMBCSHZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5OC)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)C2)OC)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H90O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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